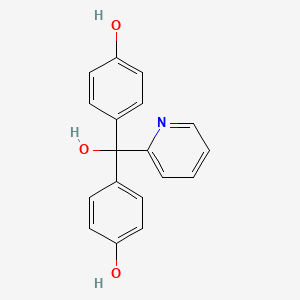
4,4'-(Hydroxy(pyridin-2-yl)methylene)diphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Hydroxy(pyridin-2-yl)methylene)diphenol, also known as 4,4’-(Pyridin-2-ylmethylene)diphenol, is a chemical compound with the molecular formula C18H15NO2 and a molecular weight of 277.32 g/mol . This compound is characterized by the presence of a pyridine ring and two phenol groups, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Hydroxy(pyridin-2-yl)methylene)diphenol typically involves the reaction of p-hydroxyphenyl 2-pyridyl ketone with appropriate reagents . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Hydroxy(pyridin-2-yl)methylene)diphenol may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving high yields and purity of the final product. The compound is then purified using techniques like crystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
4,4’-(Hydroxy(pyridin-2-yl)methylene)diphenol undergoes various types of chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as sodium borohydride.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions with halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated phenols, nitrophenols, or sulfonated phenols.
科学的研究の応用
4,4’-(Hydroxy(pyridin-2-yl)methylene)diphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
作用機序
The mechanism of action of 4,4’-(Hydroxy(pyridin-2-yl)methylene)diphenol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The presence of the pyridine ring and phenol groups allows for specific interactions with target molecules, leading to its biological effects.
類似化合物との比較
4,4’-(Hydroxy(pyridin-2-yl)methylene)diphenol can be compared with other similar compounds such as:
Bisacodyl: A stimulant laxative with a similar structural motif.
Sodium Picosulfate: Another laxative with a related chemical structure.
The uniqueness of 4,4’-(Hydroxy(pyridin-2-yl)methylene)diphenol lies in its specific combination of the
特性
分子式 |
C18H15NO3 |
|---|---|
分子量 |
293.3 g/mol |
IUPAC名 |
4-[hydroxy-(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenol |
InChI |
InChI=1S/C18H15NO3/c20-15-8-4-13(5-9-15)18(22,17-3-1-2-12-19-17)14-6-10-16(21)11-7-14/h1-12,20-22H |
InChIキー |
QDRHBDPHHICLEM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)O)(C3=CC=C(C=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















